
N2-(4-ethylphenyl)-N4-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
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Description
N2-(4-ethylphenyl)-N4-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6 and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.1985726 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N2-(4-ethylphenyl)-N4-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, known for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Molecular Structure and Properties
The compound has a molecular formula of C21H24ClN6 and a molecular weight of approximately 414.91 g/mol. Its structure features a central triazine ring with various substituents that influence its chemical properties and biological interactions:
- Triazine Core : The six-membered heterocyclic structure containing three nitrogen atoms.
- Substituents : Ethyl and methyl phenyl groups along with a pyrrolidine moiety enhance binding affinity to biological targets.
The compound acts primarily as a neurokinin-1 (NK1) receptor antagonist. Neurokinin receptors are involved in various physiological processes, including pain perception, inflammation, and stress responses. By inhibiting these receptors, the compound may exhibit potential therapeutic effects in conditions such as anxiety disorders and chronic pain syndromes.
Binding Affinity
Research indicates that related triazine derivatives show significant binding affinity for neurokinin receptors. For instance, studies have demonstrated that modifications on the triazine structure can enhance receptor binding and selectivity, which is essential for developing effective therapeutics (Harrison et al., 2001).
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses in preclinical models.
- Analgesic Effects : Due to its action on NK1 receptors, it may provide pain relief in various conditions.
Case Studies
A study published in ResearchGate examined the biological activities of triazines, including this compound. It highlighted the potential of triazines as anti-cancer agents due to their ability to inhibit specific kinases involved in tumor growth (Hudson et al., 2006) .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Triazine Core : Utilizing reagents like acetic anhydride and solvents such as dimethylformamide.
- Introduction of Substituents : The ethyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization techniques are employed to obtain high-purity compounds suitable for biological evaluation.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Biological Activity | Reference |
---|---|---|---|
This compound | C21H24ClN6 | NK1 receptor antagonist; anti-inflammatory | |
N2-(4-fluorophenyl)-N4-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | C21H24ClF N6 | Similar pharmacological profile; enhanced lipophilicity |
Properties
IUPAC Name |
4-N-(4-ethylphenyl)-2-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6.ClH/c1-3-17-9-11-18(12-10-17)23-20-25-21(24-19-8-6-7-16(2)15-19)27-22(26-20)28-13-4-5-14-28;/h6-12,15H,3-5,13-14H2,1-2H3,(H2,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAZUNBHAPCPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC(=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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